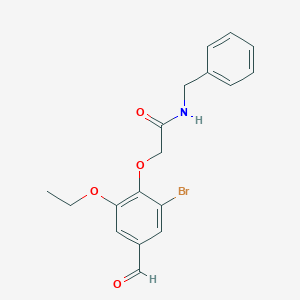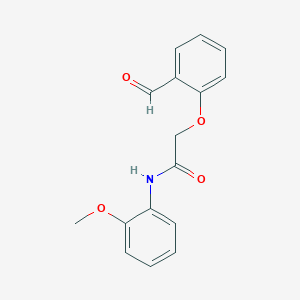![molecular formula C24H19N3O3 B307649 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate](/img/structure/B307649.png)
2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate is a chemical compound that belongs to the class of pyrazole-based molecules. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel therapeutics.
Mecanismo De Acción
The mechanism of action of 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It also exhibits potent antioxidant activity by scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also exhibits anti-inflammatory effects by reducing the production of cytokines and chemokines. Additionally, it has been shown to protect cells from oxidative damage and enhance cellular antioxidant defenses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various cellular processes and disease states. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate. One area of research could focus on the development of novel analogs with improved pharmacological properties and reduced toxicity. Another potential direction could involve the investigation of the compound's effects on various disease states, such as neurodegenerative diseases and cardiovascular disease. Additionally, the compound's potential as a therapeutic agent for cancer and other diseases could be further explored.
Métodos De Síntesis
The synthesis of 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate involves the reaction of 1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 8-hydroxyquinoline in the presence of acetic acid and a suitable solvent. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography or recrystallization.
Propiedades
Fórmula molecular |
C24H19N3O3 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
[2-[(E)-2-(1-acetyl-3-phenylpyrazol-4-yl)ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C24H19N3O3/c1-16(28)27-15-20(23(26-27)18-7-4-3-5-8-18)12-14-21-13-11-19-9-6-10-22(24(19)25-21)30-17(2)29/h3-15H,1-2H3/b14-12+ |
Clave InChI |
WUSGTEYLHYLBEJ-WYMLVPIESA-N |
SMILES isomérico |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C/C3=NC4=C(C=CC=C4OC(=O)C)C=C3 |
SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=CC3=NC4=C(C=CC=C4OC(=O)C)C=C3 |
SMILES canónico |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=CC3=NC4=C(C=CC=C4OC(=O)C)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromophenyl ether](/img/structure/B307566.png)
![[6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307568.png)
![3-[(4E)-4-[[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B307572.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
![6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307575.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)


![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307588.png)

![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)